Cas no 1206993-42-1 (N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide)

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide structure
1206993-42-1 structure
商品名:N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide
CAS番号:1206993-42-1
MF:C11H9N5OS2
メガワット:291.352058172226
CID:6418434
PubChem ID:45497351

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide
    • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
    • AKOS024523188
    • 1206993-42-1
    • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
    • F5856-0163
    • インチ: 1S/C11H9N5OS2/c1-7-14-15-10(19-7)13-9(17)8-6-18-11(12-8)16-4-2-3-5-16/h2-6H,1H3,(H,13,15,17)
    • InChIKey: VGIUTYQQSZRMPI-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(NC2=NN=C(C)S2)=O)N=C1N1C=CC=C1

計算された属性

  • せいみつぶんしりょう: 291.02485227g/mol
  • どういたいしつりょう: 291.02485227g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 339
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 129Ų

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5856-0163-1mg
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide
1206993-42-1
1mg
$54.0 2023-09-09

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide 関連文献

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamideに関する追加情報

Introduction to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide (CAS No: 1206993-42-1)

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1206993-42-1, belongs to a class of heterocyclic molecules that exhibit a unique blend of structural and functional properties. The presence of multiple heterocyclic rings, including thiadiazole and pyrrole moieties, makes this molecule a promising candidate for further exploration in drug discovery and development.

The chemical structure of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is characterized by its intricate arrangement of nitrogen and sulfur atoms within the heterocyclic rings. This structural complexity contributes to its potential biological activity by enabling various interactions with biological targets. Specifically, the thiadiazole ring is known for its role in antimicrobial and anti-inflammatory applications, while the pyrrole ring adds an additional layer of biological functionality. The carboxamide group at the 4-position further enhances the molecule's solubility and bioavailability, making it an attractive candidate for pharmacological investigations.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide has emerged as a compound of interest in this context. Its unique structural features have led to investigations into its potential applications in treating various diseases, including cancer and infectious disorders. The compound's ability to modulate biological pathways makes it a valuable asset in the quest for new pharmacological interventions.

One of the most compelling aspects of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is its potential as an inhibitor of key enzymes involved in disease progression. For instance, studies have suggested that this compound may interact with enzymes such as kinases and phosphodiesterases, which are often dysregulated in cancer cells. By inhibiting these enzymes, the compound could potentially disrupt signaling pathways that promote tumor growth and survival. Additionally, its interaction with other biological targets may contribute to its therapeutic effects in infectious diseases.

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide involves a multi-step process that requires precise control over reaction conditions. The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic framework. These synthetic advancements have not only improved the accessibility of the compound but also paved the way for further structural modifications to enhance its biological activity.

In terms of pharmacokinetic properties, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-y l)-1,3-thiazole-4-carboxamide exhibits promising characteristics that make it suitable for clinical applications. Its moderate solubility in both water and organic solvents enhances its bioavailability across different tissues. Furthermore, preliminary studies suggest that it has a reasonable half-life in vivo, allowing for prolonged therapeutic effects with less frequent dosing. These pharmacokinetic advantages are crucial for developing a drug that can be administered efficiently to patients.

The potential therapeutic applications of N-(5-methyl - 13 , 14 - thiadiazol - 22 - yl ) - 2 - ( 11 H - pyrrol - 11 - yl ) - 11 , 13 - th i az ol - 41 - carbox amide are vast and varied. Beyond its role as an anti-cancer agent , research has also explored its potential in treating neurological disorders , where modulation of enzyme activity and neurotransmitter release could provide therapeutic benefits. Additionally , its antimicrobial properties make it a candidate for developing new antibiotics to combat resistant bacterial strains.

The investigation into N-(5-methyl - 13 , 14 - thiadiazol - 22 - yl ) - 2 - (11 H - pyr rol -11 - yl ) -11 ,13-Th i az ol -41-carbox amide has also led to insights into the broader class of heterocyclic compounds that share similar structural features. Understanding how these molecules interact with biological targets can provide valuable information for designing future drugs with improved efficacy and selectivity. The insights gained from studying this compound can be translated into new synthetic strategies that can be applied to other molecules with similar potential therapeutic applications.

In conclusion , N-(5-methyl -13 ,14-thiadiazol--22-y l ) _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _(11 H-pyr rol--11-y l)_- _(11 ,13-Th i az ol--41- carbox amide) is a _ _ _ _ _ _ _ promising pharmaceutical compound with significant potential for further development. Its unique structure, combined with favorable pharmacokinetic properties, makes it an attractive candidate for treating various diseases. As research continues to uncover new applications for this compound, it is likely that N-(5-methyl--13 ,14- thiadiazol--22-y l ) - (11 H-pyr rol--11-y l)_- _(11 ,13-Th i az ol--41- carbox amide) will play an important role in advancing our understanding of drug design and development.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd